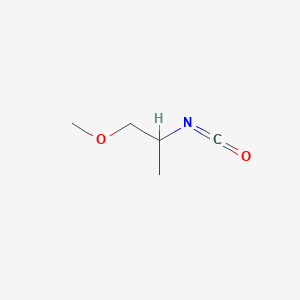
1-Propyl-3-(3-thiophen-2-yl-benzyl)-piperazin-2-one
Descripción general
Descripción
1-Propyl-3-(3-thiophen-2-yl-benzyl)-piperazin-2-one (1-PTP) is a novel molecule synthesized from the piperazine family of compounds. It is a small molecule that has been used in a variety of scientific research applications and has shown promise in a number of biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Synthesis and Antidepressant Applications
Synthesis of Benzothiophene Derivatives : A study by Pérez-Silanes et al. (2001) explores the synthesis of 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives, including benzothiophene derivatives, which show promise as efficient antidepressants with a dual mode of action: serotonin reuptake inhibition and 5-HT1A receptor affinity (Pérez-Silanes et al., 2001).
Evaluation of Serotonin Receptors : A 2012 study by Pessoa‐Mahana et al. synthesized novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and evaluated their affinity towards 5-HT1A receptors, demonstrating the potential of these compounds in targeting serotonin receptors (Pessoa‐Mahana et al., 2012).
Synthesis for Dual Antidepressant Action : Another study by Martínez et al. (2001) synthesized new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives for dual action at 5-HT1A serotonin receptors and serotonin transporters, indicating their potential as new antidepressant drugs (Martínez et al., 2001).
Synthesis and Pharmacological Properties
Synthesis and Anticancer Activity : Lv et al. (2019) focused on the synthesis of a heterocyclic compound involving 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, which was evaluated for anticancer activities against human bone cancer cell lines, demonstrating its potential therapeutic applications (Lv et al., 2019).
Tocolytic Activity : A study by Lucky and Omonkhelin (2009) on 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide indicated significant inhibition of uterine contractions, suggesting its potential use in tocolytic therapy (Lucky & Omonkhelin, 2009).
Structural Studies and Antimicrobial Activity
Crystal Structure Analysis : The study by Balaban et al. (2008) synthesized N,N′-bis((thiophene-2-carboxamido)propyl)piperazine and determined its crystal structure, which can be foundational for understanding the molecular interactions of similar compounds (Balaban et al., 2008).
Synthesis and Antimicrobial Activity : Research by Mishra and Chundawat (2019) involved the synthesis of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine derivatives, demonstrating potent antimicrobial activity against various bacterial and fungal strains (Mishra & Chundawat, 2019).
Propiedades
IUPAC Name |
1-propyl-3-[(3-thiophen-2-ylphenyl)methyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-2-9-20-10-8-19-16(18(20)21)13-14-5-3-6-15(12-14)17-7-4-11-22-17/h3-7,11-12,16,19H,2,8-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGMRAAUSWTMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC(C1=O)CC2=CC(=CC=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-(3-thiophen-2-yl-benzyl)-piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B1400983.png)








![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid](/img/structure/B1400999.png)

![2-[(4-Fluorophenyl)methyl]-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B1401001.png)